
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H25N7O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Conformational Studies
The crystal structure and conformational properties of related purine derivatives, such as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, have been extensively studied. These studies offer insights into the typical geometry of purine fused-ring systems, including the planarity of the rings and the conformation of attached side chains, which are crucial for understanding molecular interactions and designing ligands with specific biological activities (Karczmarzyk & Pawłowski, 1997).
Molecular Structure and Vibrational Frequency Analysis
Experimental and theoretical approaches to determine the molecular structure and vibrational frequencies of purine derivatives provide foundational knowledge for the synthesis and characterization of novel compounds with potential therapeutic applications. Such analyses help in predicting the behavior and reactivity of purine derivatives in various biological contexts (Özdemir, Dinçer, & Cukurovalı, 2010).
Synthesis of Purine Derivatives with Potential Biological Activities
Research on the synthesis of new purine derivatives, including those with modifications at the 6 and 8 positions of the purine ring, aims to explore their potential as therapeutic agents. These studies focus on the development of compounds with enhanced receptor affinity and inhibitory activities against specific enzymes, which could lead to the discovery of novel drugs (Gobouri, 2020).
Electrochromic and Photophysical Properties
The investigation into the electrochromic and photophysical properties of purine-based conjugated polymers highlights the potential of these materials in applications such as organic electronics and optoelectronic devices. These studies provide a pathway for the development of materials with specific electronic properties, opening new avenues for research in material science (Cho et al., 2015).
properties
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3S2/c1-10-8-24(9-11(2)28-10)16-19-14-13(15(26)20-17(27)23(14)4)25(16)6-5-7-29-18-22-21-12(3)30-18/h10-11H,5-9H2,1-4H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQPMPTZIDDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NN=C(S4)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

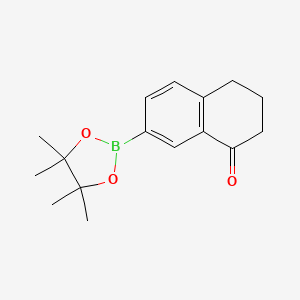
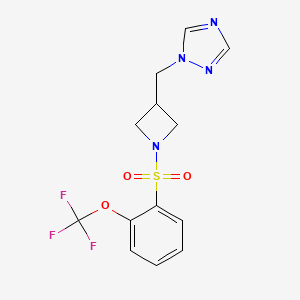
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate](/img/structure/B2436755.png)
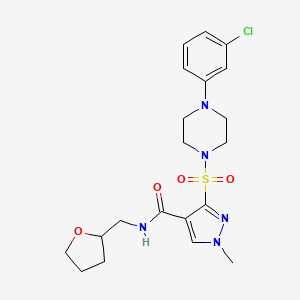
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)
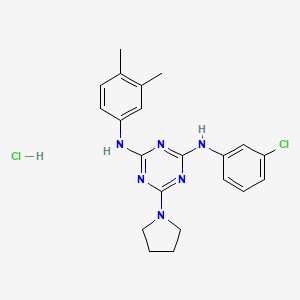
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)
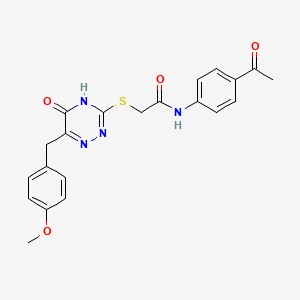
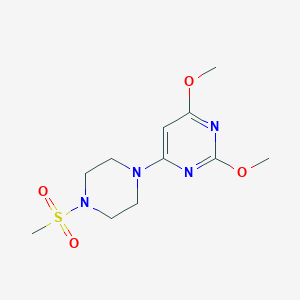
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2436770.png)
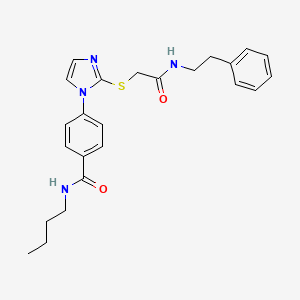
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)
